molecular formula C6H12O3 B1330753 Ethyl 4-hydroxybutanoate CAS No. 999-10-0

Ethyl 4-hydroxybutanoate

Cat. No. B1330753
CAS RN: 999-10-0
M. Wt: 132.16 g/mol
InChI Key: AYPJVXQBVHCUCJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybutanoate, also known as 4-hydroxybutanoic acid ethyl ester, is a naturally occurring organic compound found in various fruits and vegetables. It is a colorless liquid with a pleasant fruity odor and taste. This compound is used as a flavoring agent and preservative in food and beverages, as well as in perfumes and cosmetics. It is also used as a laboratory reagent in biochemical and physiological research.

Scientific Research Applications

Synthesis and Biocatalysis

  • Biocatalytic Synthesis : Ethyl 4-hydroxybutanoate derivatives, such as ethyl (R)-4-chloro-3-hydroxybutanoate, have been synthesized using biocatalysis. For instance, recombinant Escherichia coli cells expressing alcohol dehydrogenase have been used for this purpose, achieving high yields without the need for added NADH (Yamamoto, Matsuyama, & Kobayashi, 2002).
  • Enzymatic Reduction : Studies show that this compound derivatives can be obtained through the enzymatic reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate. This process utilizes microbial aldehyde reductase and has been observed to yield significant amounts of the product with high enantioselectivity (Shimizu et al., 1990).

Chiral Synthesis and Drug Intermediates

  • Precursor for Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative of this compound, serves as a precursor for enantiopure intermediates in chiral drug production. Notably, it is used in synthesizing statins, which are cholesterol-lowering drugs. The biocatalytic process for producing this compound offers advantages like low cost, high yield, and enantioselectivity (Ye, Ouyang, & Ying, 2011).
  • Production of Lipitor : Ethyl 4-cyano-3-hydroxybutanoate, another derivative, is a key intermediate in synthesizing Lipitor, a drug for reducing cholesterol and triglycerides. Its enantiomers have been prepared using enzymatic reduction, achieving high yield and enantiomeric excess (Jin & Zhang, 2011).

Industrial and Chemical Synthesis

  • Bicyclic Tetrahydropyrans Synthesis : this compound derivatives are used in chemical reactions for synthesizing complex organic compounds. For example, methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, has been used to create bicyclic oxygen heterocycles, integral in organic synthesis (Elsworth & Willis, 2008).
  • Organic Solvent-Water Diphasic System : In the production of ethyl (R)-4-chloro-3-hydroxybutanoate, an organic solvent-water diphasic system has been employed to enhance efficiency. This system effectively addresses limitations like substrate instability and enzyme inactivation, thereby improving the yield and enantiomeric excess of the product (Shimizu et al., 1990).

Safety and Hazards

When handling Ethyl 4-hydroxybutanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Future Directions

As Ethyl 4-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae , and is used in the synthesis of numerous drugs , future research could focus on exploring its potential applications in pharmaceuticals and other industries. Further studies could also investigate its synthesis process to improve efficiency and yield.

properties

IUPAC Name

ethyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPJVXQBVHCUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326810
Record name ethyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

999-10-0
Record name ethyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does fermentation temperature play in the production of ethyl 4-hydroxybutanoate in apple wine?

A1: Research suggests that fermentation temperature significantly influences the concentration of this compound in apple wine. In a study focusing on the impact of fermentation temperature on aroma compounds, researchers observed a unique trend with this compound. While most other key aroma compounds peaked at 20°C and then decreased at higher temperatures, the concentration of this compound continued to increase even as temperatures rose from 20°C to 26°C. [] This suggests a distinct metabolic pathway influenced by temperature in the production of this specific compound.

Q2: Beyond apple wine, in what other fermented beverages has this compound been identified as a key aroma component?

A2: Analysis of ciders produced from Shaanxi (China) Fuji apples identified this compound as one of the key aroma components contributing to the overall sensory experience. [] This highlights the compound's presence and potential importance in diverse fruit-based alcoholic beverages.

Q3: Is this compound found in fermented beverages other than fruit-based ones?

A3: Yes, analysis of the flavor profile of tomato wine after distillation revealed this compound as one of the three primary volatile compounds, constituting 2.81% of the total detected composition. [] This finding indicates a broader presence of this compound in fermented products beyond just fruit wines and ciders.

Q4: Can enzymatic treatments during winemaking affect the levels of this compound?

A4: While the provided research [] doesn't directly measure this compound levels, it highlights the significant influence of enzyme treatments (pectinases and β-glycosidases) on the overall aroma profile of white wines. It's plausible that these treatments could indirectly impact this compound production by altering the availability of precursor molecules or influencing yeast metabolism during fermentation. Further research would be needed to confirm any direct correlation.

Q5: Beyond its presence in beverages, is this compound relevant in other chemical processes?

A5: Yes, this compound is a key intermediate in the hydrogenation of γ-butyrolactone to 1,4-butanediol. Research has explored using CuCo/TiO2 bimetallic catalysts for this reaction, demonstrating the production of this compound as a major product when the reaction is carried out in ethanol. [] This highlights the compound's significance beyond just flavor and aroma applications.

Q6: Has the metabolism of this compound been studied in any organisms?

A6: Research has investigated the metabolic fate of this compound in Saccharomyces fermentati, a yeast species often found in sherry production. This study revealed that when grown as a film on a simulated sherry medium, S. fermentati metabolized this compound into diethyl succinate, 4-hydroxybutanoic acid lactone, and 4-hydroxybutanoic acid. [] This provides insight into the potential breakdown pathways of this compound in biological systems.

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